benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate
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Description
Benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate is a useful research compound. Its molecular formula is C24H22N6O4 and its molecular weight is 458.478. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Lavergne et al. (1975) studied the synthesis of derivatives of 3,4-diamino-5-oxo-4,5-dihydro-l,2,4-triazine, revealing various cyclization products including [1,2,4]triazino[3,4-f]purine derivatives (Lavergne, Viallefont, & Daunis, 1975).
- Hesek and Rybár (1994) synthesized novel [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, exploring the chemical properties of similar purine derivatives (Hesek & Rybár, 1994).
Biological Activities
- Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including [1,2,4]triazino[3,4-c][1,2,4]triazine derivatives, and evaluated their antibacterial and antifungal activities (Hassan, 2013).
- Kumara et al. (2015) prepared novel triazinone derivatives and assessed their larvicidal and antimicrobial activities, contributing to understanding the potential biocide applications of these compounds (Kumara et al., 2015).
- Ueda et al. (1987) synthesized purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects, highlighting the potential therapeutic applications of these compounds (Ueda et al., 1987).
Chemical Properties and Synthesis Techniques
- Bartos et al. (2019) created functional planar Blatter radicals, including [1,2,4]triazino derivatives, demonstrating advanced synthetic techniques and characterizations of these complex molecules (Bartos et al., 2019).
- Voskoboynik et al. (2016) synthesized benzo[e][1,2,4]triazino[2,3-c][1,2,3]triazin-2-ones, a novel class of electro-deficient tricyclic compounds with promising anticancer activity (Voskoboynik et al., 2016).
Properties
IUPAC Name |
benzyl 2-(7,9-dimethyl-6,8-dioxo-3-phenyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N6O4/c1-27-21-20(22(32)28(2)24(27)33)29-13-18(17-11-7-4-8-12-17)26-30(23(29)25-21)14-19(31)34-15-16-9-5-3-6-10-16/h3-12H,13-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPFVNVJHDCCRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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